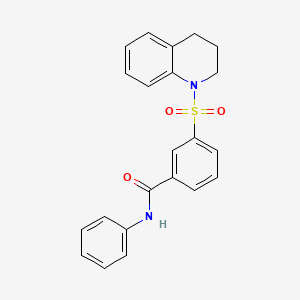
6-chloro-2-(5-ethyl-2-thienyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-(5-ethyl-2-thienyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The mechanism of action of 6-chloro-2-(5-ethyl-2-thienyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide involves the inhibition of certain enzymes and proteins that are involved in the inflammation and growth of cancer cells. This compound has been found to inhibit the activity of COX-2 and PGE2, which are enzymes involved in the inflammation process. It has also been found to inhibit the activity of certain proteins, such as STAT3 and NF-κB, which are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammation process. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has been found to have low toxicity and does not affect normal cells.
实验室实验的优点和局限性
The advantages of using 6-chloro-2-(5-ethyl-2-thienyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide in lab experiments include its low toxicity, anti-inflammatory and anti-cancer properties, and its ability to inhibit the activity of certain enzymes and proteins. However, the limitations of using this compound in lab experiments include its limited solubility in water and its relatively high cost.
未来方向
There are several future directions for research on 6-chloro-2-(5-ethyl-2-thienyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide. These include:
1. Further studies on the mechanism of action of this compound, including its interaction with other enzymes and proteins.
2. Development of new drugs based on the structure of this compound, with potential applications in the treatment of inflammation and cancer.
3. Investigation of the potential use of this compound in combination with other drugs to enhance its anti-cancer effects.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion in the body.
5. Investigation of the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
6. Development of new methods for synthesizing this compound, with potential applications in large-scale production for pharmaceutical use.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research. Further studies are needed to fully understand the potential of this compound in the development of new drugs for the treatment of inflammation and cancer.
合成方法
The synthesis of 6-chloro-2-(5-ethyl-2-thienyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide has been achieved through several methods. One such method involves the reaction of 6-chloro-2-aminobenzophenone with 5-ethyl-2-thiophenecarboxylic acid to form an intermediate compound, which is then reacted with 5-methyl-2-pyridinecarboxylic acid to form the final product.
科学研究应用
6-chloro-2-(5-ethyl-2-thienyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide has shown potential applications in scientific research. It has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
属性
IUPAC Name |
6-chloro-2-(5-ethylthiophen-2-yl)-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3OS/c1-3-15-6-8-20(28-15)19-11-17(16-10-14(23)5-7-18(16)25-19)22(27)26-21-9-4-13(2)12-24-21/h4-12H,3H2,1-2H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNQUNLTFJCOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NC4=NC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-hydroxybenzoyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6031849.png)

![N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N~2~,N~2~-dimethylglycinamide](/img/structure/B6031879.png)
![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(tetrahydro-2H-pyran-3-ylmethyl)acetamide](/img/structure/B6031891.png)
![N-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B6031899.png)
![6-bromo-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6031906.png)
![1-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}piperidine hydrochloride](/img/structure/B6031915.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6031921.png)
![2-[(cyclobutylcarbonyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6031927.png)
![N-(2-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6031931.png)
amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B6031936.png)
![7-(cyclobutylmethyl)-2-(2,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6031938.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B6031940.png)
![4-[2-(1,3-benzodioxol-5-yl)vinyl]-1-benzyl-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B6031941.png)